4-Fluoro-4-methylpentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

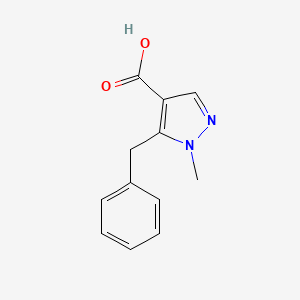

“4-fluoro-4-methylpentanoic acid” is a derivative of “4-methylpentanoic acid”, which is a carboxylic acid of five carbons with a methyl substitution at the fourth carbon . The “this compound” has a fluorine atom replacing a hydrogen atom at the fourth carbon .

Synthesis Analysis

The synthesis of “this compound” can be achieved through the process of decarboxylative fluorination . This process involves the use of transition metals and has been established as an indispensable tool in organic synthesis .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a carboxyl group, a methyl group, and a fluorine atom attached to the fourth carbon . The presence of the fluorine atom distinguishes it from "4-methylpentanoic acid" .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily based on the process of decarboxylative fluorination . This process involves the use of transition metals and has been established as an indispensable tool in organic synthesis .

作用機序

The mechanism of action for the synthesis of “4-fluoro-4-methylpentanoic acid” involves the interaction of Ag(I) with Selectfluor to generate Ag(III)–F, which undergoes single electron transfer with a carboxylate to give a carboxyl radical and Ag(II)–F. Fast decarboxylation of the carboxyl radical produces the corresponding alkyl radical .

将来の方向性

The future directions in the study and application of “4-fluoro-4-methylpentanoic acid” could involve further exploration of its synthesis methods, particularly the process of decarboxylative fluorination . Additionally, more research could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-fluoro-4-methylpentanoic acid involves the introduction of a fluorine atom onto a pentanoic acid molecule. This can be achieved through a substitution reaction using a suitable fluorinating agent.", "Starting Materials": [ "4-methylpentanoic acid", "Fluorinating agent (e.g. hydrogen fluoride, fluorine gas, or a fluorinating reagent such as N-fluorobenzenesulfonimide)", "Solvent (e.g. dichloromethane, chloroform, or acetonitrile)", "Dehydrating agent (e.g. thionyl chloride or phosphorus pentoxide)", "Base (e.g. sodium hydroxide or potassium carbonate)" ], "Reaction": [ "4-methylpentanoic acid is dissolved in a suitable solvent and mixed with a dehydrating agent to form the corresponding acid chloride.", "The acid chloride is then treated with a fluorinating agent in the presence of a base to introduce a fluorine atom onto the molecule.", "The resulting product, 4-fluoro-4-methylpentanoyl chloride, is then hydrolyzed using a suitable base to form 4-fluoro-4-methylpentanoic acid." ] } | |

CAS番号 |

1383116-40-2 |

分子式 |

C6H11FO2 |

分子量 |

134.15 g/mol |

IUPAC名 |

4-fluoro-4-methylpentanoic acid |

InChI |

InChI=1S/C6H11FO2/c1-6(2,7)4-3-5(8)9/h3-4H2,1-2H3,(H,8,9) |

InChIキー |

RKHCMZJEQQUZFV-UHFFFAOYSA-N |

正規SMILES |

CC(C)(CCC(=O)O)F |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。